molecular formula C19H27NO2 B2576265 (3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one CAS No. 1359752-95-6

(3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

Cat. No. B2576265
CAS RN: 1359752-95-6
M. Wt: 301.43
InChI Key: WBHVHPLFRGISDD-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one can reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of ((3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is its potential use in the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of ((3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, its potential use as a diagnostic tool for neurodegenerative disorders could also be explored.
In conclusion, (this compound)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is a chemical compound that has shown potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of ((3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one involves the reaction of 3-pyridineethanol with 3-bromo-1-nonene in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and 2-bromo-2-phenylacetic acid to yield the final product.

Scientific Research Applications

((3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVHPLFRGISDD-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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